(2S)-2-amino-3-(oxan-4-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Stereocontrol
Strategies for the Enantioselective Synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid
The enantioselective synthesis of this unique amino acid relies on methodologies that can effectively introduce chirality. These strategies are crucial for producing the enantiomerically pure compound required for its potential applications.
Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of α-amino acids, transition metal-catalyzed asymmetric hydrogenation of α-enamido esters or other suitable prochiral precursors is a powerful tool. While specific examples for the direct synthesis of this compound via this method are not extensively documented in publicly available literature, the general principles of this approach are well-established. Chiral phosphine (B1218219) ligands, such as those based on the DuPhos or BINAP scaffolds, complexed with rhodium or ruthenium, are known to effectively catalyze the hydrogenation of dehydroamino acid precursors with high enantioselectivity.
The application of organocatalysis, using small organic molecules as catalysts, also presents a viable strategy. For instance, chiral Brønsted acids or phase-transfer catalysts could be employed to control the stereochemical outcome of C-C bond-forming reactions that establish the chiral center.
The use of chiral auxiliaries is a classical and reliable method for stereocontrol in the synthesis of α-amino acids. This strategy involves the temporary attachment of a chiral molecule to a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.
Commonly used chiral auxiliaries for the synthesis of amino acids include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. In a hypothetical synthesis of this compound using an Evans auxiliary, the N-acylated chiral oxazolidinone derived from a glycine equivalent would be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with a suitable electrophile, such as 4-(bromomethyl)oxane, would proceed with high diastereoselectivity, directed by the steric hindrance of the auxiliary. Finally, cleavage of the auxiliary would yield the desired amino acid.
The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity.
| Chiral Auxiliary | Typical Electrophile | Expected Diastereoselectivity |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | 4-(bromomethyl)oxane | High |
| Schöllkopf's bis-lactim ether | 4-(bromomethyl)oxane | High |
Diastereoselective approaches to this compound often involve the stereocontrolled alkylation of a chiral glycine enolate equivalent. The stereoselectivity of the alkylation is controlled by the existing stereocenter in the chiral template. For instance, the alkylation of enolates derived from diketopiperazine templates has been shown to proceed with excellent levels of diastereoselectivity to afford quaternary α-amino acids. A similar strategy could be envisioned for the introduction of the oxan-4-ylmethyl substituent.
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations. Enzymes such as transaminases, hydrolases, and oxidases can be employed for the asymmetric synthesis of non-canonical amino acids.
A potential chemoenzymatic route to this compound could involve the use of a transaminase. This would entail the enzymatic amination of the corresponding α-keto acid, 3-(oxan-4-yl)-2-oxopropanoic acid, using an amino donor. The stereoselectivity of the reaction is dictated by the specific transaminase enzyme used, with many engineered transaminases capable of producing the desired (S)-enantiomer with high enantiomeric excess.
Another approach could be the enzymatic resolution of a racemic mixture of N-acyl-2-amino-3-(oxan-4-yl)propanoic acid using an aminoacylase. The enzyme would selectively hydrolyze the N-acyl group of the L-amino acid, allowing for the separation of the desired (S)-enantiomer from the unreacted (R)-enantiomer.
| Enzymatic Method | Substrate | Key Enzyme | Product |
| Asymmetric Amination | 3-(oxan-4-yl)-2-oxopropanoic acid | Transaminase | This compound |
| Kinetic Resolution | Racemic N-acyl-2-amino-3-(oxan-4-yl)propanoic acid | Aminoacylase | This compound |
Strategic Application of Protective Group Chemistry in Multi-step Synthesis
The synthesis of this compound, like that of other amino acids, necessitates the use of protecting groups to mask the reactive amino and carboxyl functionalities. The choice of protecting groups is crucial for the success of a multi-step synthesis, ensuring compatibility with various reaction conditions and allowing for selective deprotection.
The protection of the α-amino group is a fundamental step in amino acid chemistry. The two most commonly used N-protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable to a wide range of reaction conditions, except for strong acids. It is readily removed by treatment with acids such as trifluoroacetic acid (TFA).
The Fmoc group , introduced using Fmoc-Cl or Fmoc-OSu, is stable to acidic conditions but is cleaved by treatment with a mild base, typically piperidine in DMF.
The orthogonal nature of these protecting groups allows for selective deprotection strategies in a multi-step synthesis. For example, if the final product is to be used in solid-phase peptide synthesis (SPPS), an Fmoc-protected version of this compound would be required. Conversely, for solution-phase synthesis where acid-labile side-chain protecting groups are used, the Boc group might be preferred for N-terminal protection.
| Protecting Group | Introduction Reagent | Deprotection Condition |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O | Strong acid (e.g., TFA) |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine) |
Carboxylic Acid Protection for Controlled Amidation/Esterification
Commonly employed protecting groups for the carboxylic acid of amino acids include esters, such as methyl, ethyl, and benzyl esters. The selection of a specific ester is dependent on the desired deprotection method. For instance, methyl and ethyl esters are typically cleaved under basic conditions (saponification), while benzyl esters can be removed by hydrogenolysis, which offers milder reaction conditions.
For more acid-sensitive substrates, tert-butyl esters are a viable option, as they can be cleaved under moderately acidic conditions. The following table summarizes common carboxylic acid protecting groups and their typical deprotection conditions relevant to the synthesis of derivatives of this compound.
| Protecting Group | Structure | Deprotection Conditions |
| Methyl Ester | -COOCH₃ | NaOH, H₂O/MeOH |
| Benzyl Ester | -COOCH₂Ph | H₂, Pd/C |
| tert-Butyl Ester | -COOC(CH₃)₃ | Trifluoroacetic acid (TFA) |
The strategic selection of these protecting groups allows for the sequential formation of amide or ester bonds without unwanted side reactions, enabling the construction of complex molecules.
Orthogonal Protection Strategies for Complex Synthesis
In the multi-step synthesis of complex molecules incorporating this compound, such as peptides or peptidomimetics, an orthogonal protection strategy is essential. peptide.com This approach utilizes protecting groups for different functional groups (in this case, the amino and carboxylic acid groups) that can be removed under distinct conditions, without affecting each other. peptide.combiosynth.com This allows for the selective deprotection and modification of one functional group while the others remain protected.
A widely adopted orthogonal strategy in solid-phase peptide synthesis (SPPS) involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the α-amino group and an acid-labile group for the carboxylic acid or side chains. researchgate.netiris-biotech.de For instance, the amino group of this compound can be protected as its Fmoc derivative, while the carboxylic acid is protected as a tert-butyl ester. The Fmoc group can be selectively removed with a mild base, such as piperidine, to allow for peptide bond formation, while the tert-butyl ester remains intact. The tert-butyl group can then be removed at a later stage using a strong acid like trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.com
Another common orthogonal pairing is the acid-labile tert-butyloxycarbonyl (Boc) group for the amino function and a group that is stable to acid but removable by other means, such as a benzyl ester for the carboxylic acid, which can be cleaved by hydrogenolysis. peptide.comresearchgate.net
The following table illustrates a typical orthogonal protection scheme that could be applied to this compound.
| Functional Group | Protecting Group | Deprotection Reagent | Orthogonality |
| α-Amino Group | Fmoc (9-Fluorenylmethoxycarbonyl) | Piperidine (Base) | The Fmoc group is removed under basic conditions, which do not affect the acid-labile t-Butyl ester. |
| Carboxylic Acid | t-Butyl Ester | Trifluoroacetic Acid (Acid) | The t-Butyl ester is removed under acidic conditions, which do not affect the Fmoc group. |
| α-Amino Group | Boc (tert-Butyloxycarbonyl) | Trifluoroacetic Acid (Acid) | The Boc group is removed under acidic conditions, which do not affect the Benzyl ester. |
| Carboxylic Acid | Benzyl Ester | H₂, Pd/C (Hydrogenolysis) | The Benzyl ester is removed by hydrogenolysis, which does not affect the Boc group. |
The application of such orthogonal strategies is fundamental for the efficient and controlled synthesis of complex target molecules containing the this compound scaffold. biosynth.com
Development of Sustainable and Efficient Synthetic Routes
The growing emphasis on green chemistry in the pharmaceutical and chemical industries has spurred the development of more sustainable and efficient synthetic routes for valuable chiral building blocks like this compound. Traditional synthetic methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Modern approaches aim to address these shortcomings.
One promising avenue is the use of biocatalysis. nih.gov Enzymatic reactions can offer high stereoselectivity and operate under mild, aqueous conditions, thereby reducing the environmental impact. For the synthesis of α-amino acids, transaminases are particularly attractive enzymes. An asymmetric synthesis could potentially be achieved by using a transaminase to convert a suitable keto-acid precursor into the desired (S)-amino acid with high enantiomeric excess. This approach would be highly atom-economical and environmentally benign.
Another key aspect of sustainable synthesis is the reduction of protecting group manipulations. ub.edu Protecting group chemistry, while essential for controlling reactivity, adds steps to a synthesis and generates waste. The development of chemoselective reactions that can differentiate between the amino and carboxylic acid functionalities without the need for protection would represent a significant advance in efficiency.
Furthermore, the principles of green chemistry encourage the use of safer solvents, renewable starting materials, and catalytic methods over stoichiometric reagents. Research in this area is ongoing, with the goal of developing a manufacturing process for this compound that is not only economically viable but also environmentally responsible.
Chemical Reactivity, Functionalization, and Derivatization
Transformations of the Amino and Carboxyl Functional Groups
The amino and carboxyl groups of (2S)-2-amino-3-(oxan-4-yl)propanoic acid are the primary sites for reactions such as peptide bond formation, amidation, and esterification. These transformations are fundamental in peptide synthesis and for the creation of novel bioactive molecules.
As a non-proteinogenic amino acid, this compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The amino group acts as a nucleophile, while the carboxyl group can be activated to become an electrophilic species, facilitating the formation of an amide (peptide) bond with another amino acid.
The process typically involves the protection of the amino group (e.g., with Fmoc or Boc protecting groups) to prevent self-polymerization and to control the sequence of amino acid addition. The carboxyl group is then activated using coupling reagents such as carbodiimides (e.g., DCC, DIC) or uronium/aminium salts (e.g., HBTU, HATU). The activated carboxyl group readily reacts with the free amino group of another amino acid to form the peptide bond. This cycle of deprotection and coupling can be repeated to generate oligomers or larger peptides containing the oxane-substituted amino acid. The incorporation of such non-natural amino acids can introduce unique conformational constraints and properties to the resulting peptides. nih.govnih.gov
Table 1: Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Full Name | Activation Mechanism |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate |
| DIC | Diisopropylcarbodiimide | Similar to DCC, with better solubility of the urea (B33335) byproduct |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Forms an active ester with the carboxyl group |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Similar to HBTU, often more effective for hindered couplings |
Beyond peptide synthesis, the amino and carboxyl groups are amenable to other derivatization reactions. The carboxyl group can be converted to a variety of esters through reaction with alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling reagents. acs.org For instance, reaction with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester.
Similarly, the amino group can be acylated to form amides. This can be achieved by reacting the amino acid with an acyl chloride or an acid anhydride. For selective amidation of the amino group, the carboxyl group is often protected as an ester. Conversely, direct amidation of the carboxyl group can be achieved with amines using coupling reagents, similar to peptide bond formation. rsc.orgtcichemicals.comresearchgate.net Recent methodologies have also explored the direct amidation of unprotected amino acids using borate (B1201080) esters as catalysts, which could be applicable to this compound. rsc.orgtcichemicals.com
The amino group of this compound, being nucleophilic, can react with a variety of electrophiles. libretexts.org For example, it can undergo alkylation with alkyl halides, although over-alkylation can be a challenge. It can also react with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to form secondary amines (reductive amination).
The carboxyl group, after conversion to a more reactive derivative such as an acyl chloride or ester, can be targeted by nucleophiles. For example, reduction with strong reducing agents like lithium aluminum hydride (LiAlH4) would convert the carboxylic acid to the corresponding primary alcohol, (2S)-2-amino-3-(oxan-4-yl)propan-1-ol.
Chemical Modifications of the Oxane (Tetrahydropyran) Ring System
The tetrahydropyran (B127337) ring is generally a stable, non-aromatic saturated ether. However, under certain conditions, it can undergo functionalization, including selective substitutions, oxidation, and reduction.
Direct functionalization of the C-H bonds of the oxane ring is a modern synthetic strategy. acs.org Metal-catalyzed C-H activation can enable the introduction of new substituents onto the ring. organic-chemistry.org For instance, palladium or rhodium catalysts could potentially be used to arylate or alkylate specific positions on the tetrahydropyran ring, although regioselectivity would be a key challenge. The positions alpha to the ring oxygen (C2 and C6) are often more susceptible to such transformations.
The reactivity of the oxane ring can also be influenced by neighboring groups. While the amino acid side chain is at the 4-position, its presence might electronically influence the ring to a minor extent. More direct modifications would likely require the introduction of other functional groups onto the ring during the synthesis of the amino acid itself.
The tetrahydropyran ring is relatively resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to ring opening or the formation of lactones. For example, oxidation at a carbon adjacent to the ether oxygen could lead to the formation of a hemiacetal, which could exist in equilibrium with the ring-opened hydroxy aldehyde. Further oxidation could lead to a lactone.
Reduction of the tetrahydropyran ring is generally not feasible without cleaving the C-O bonds. Ring-opening reduction can be achieved under harsh conditions, for example, using strong Lewis acids in the presence of a reducing agent. nih.govacs.org This would lead to the formation of a diol. Such reactions, however, are often not selective and may also affect the amino acid portion of the molecule. More controlled ring-opening reactions of cyclic ethers have been developed, for instance, mediated by frustrated Lewis pairs, but their applicability to this specific substrate would require experimental validation. nih.govacs.org
Table 2: Potential Transformations of the Oxane Ring
| Reaction Type | Reagents and Conditions | Potential Product(s) |
|---|---|---|
| C-H Functionalization | Metal catalysts (e.g., Pd, Rh) with appropriate directing groups and coupling partners | Substituted tetrahydropyran derivatives |
| Oxidative Ring Opening | Strong oxidizing agents | Hydroxy aldehydes, dicarboxylic acids |
| Reductive Ring Opening | Strong Lewis acids and reducing agents | Diols |
Synthesis of Conjugates and Chemical Probes
The unique structure of this compound, featuring both a primary amine and a carboxylic acid, as well as a modifiable oxane ring, makes it a versatile building block for the synthesis of complex molecular conjugates and chemical probes.
Bioconjugation techniques are essential for linking biomolecules to other molecules, and this compound can be readily functionalized for such purposes. Two of the most powerful and widely used bioconjugation methods are click chemistry and Staudinger ligation.
Click Chemistry: This term describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, making them ideal for biological applications. nih.gov The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To employ this strategy, this compound would first need to be derivatized to introduce either an azide (B81097) or an alkyne functionality. For example, the amino group could be acylated with a reagent containing a terminal alkyne, or the carboxylic acid could be coupled to an azide-containing amine. Once functionalized, this modified amino acid can be "clicked" onto a complementary-functionalized biomolecule (e.g., a protein or a nucleic acid). iris-biotech.de Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that obviates the need for a cytotoxic copper catalyst, using a strained cyclooctyne (B158145) to react spontaneously with an azide. nih.gov
| Bioconjugation Strategy | Reactive Groups | Key Features | Potential Application for this compound |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | High efficiency, wide applicability, requires copper catalyst. | Derivatization of the amino or carboxyl group with an alkyne or azide for subsequent conjugation. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | Copper-free, bioorthogonal, rapid kinetics. | Introduction of an azide or a cyclooctyne moiety for in vivo or in vitro labeling. |
| Staudinger Ligation | Azide, Phosphine (B1218219) | Bioorthogonal, traceless or non-traceless versions. | Functionalization with an azide for ligation with a phosphine-tagged molecule. researchgate.netnih.gov |
Staudinger Ligation: This reaction provides a highly specific method for forming an amide bond between an azide and a phosphine. researchgate.net In its "traceless" version, the phosphine is engineered to be part of a leaving group, resulting in a native amide bond. To utilize Staudinger ligation, this compound would be modified to contain an azide group. This could be achieved through various synthetic routes, for instance, by converting the amino group to an azide or by introducing an azido-containing side chain onto the oxane ring. The resulting azido-amino acid could then be ligated to a peptide or protein that has been functionalized with a phosphine. nih.gov
The ability to track molecules in biological systems is fundamental to biomedical research. This compound can be modified with fluorescent dyes or isotopic labels to create powerful research tools.
Fluorescent Labeling: The amino or carboxylic acid groups of this compound are convenient handles for the attachment of fluorescent dyes. A wide variety of fluorescent labels with different excitation and emission properties are commercially available as activated esters or isothiocyanates, which can readily react with the primary amine of the amino acid to form stable amide or thiourea (B124793) linkages, respectively. For example, dyes such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine B isothiocyanate could be conjugated to the amino group. Alternatively, the carboxylic acid could be activated and coupled to an amine-containing fluorophore. These fluorescently labeled amino acids can be incorporated into peptides or used to study amino acid transport and metabolism.
| Labeling Type | Methodology | Common Labels | Application |
| Fluorescent Labeling | Covalent attachment of a fluorophore to the amino or carboxyl group. | Fluorescein, Rhodamine, Coumarin derivatives. sigmaaldrich.com | Cellular imaging, fluorescence microscopy, flow cytometry. |
| Isotopic Labeling | Incorporation of stable isotopes (e.g., 2H, 13C, 15N) into the molecule. | 2H, 13C, 15N. mdpi.com | NMR spectroscopy for structural studies, mass spectrometry for metabolic tracing. |
Isotopic Labeling: The synthesis of isotopically labeled this compound, where specific atoms are replaced with their heavier stable isotopes (e.g., 13C for 12C, 15N for 14N, or 2H for 1H), would create valuable tracers for metabolic studies and for use in nuclear magnetic resonance (NMR) spectroscopy. mdpi.com The introduction of these isotopes can be achieved through chemical synthesis using isotopically enriched starting materials. For example, a synthetic route could be designed to incorporate 13C or 15N at the alpha-carbon and amino group, respectively. These labeled amino acids can then be used in metabolic flux analysis or to aid in the structural determination of proteins that have incorporated them. google.com
Chemical suppliers of the N-Boc protected precursor indicate the availability of some characterization data, such as NMR and HPLC; however, this information is typically proprietary and not released in the detail necessary to fulfill the specific requirements of the requested article.
Without access to primary research articles or publicly available experimental datasets for "this compound," it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection of the advanced spectroscopic and stereochemical characterization. The creation of detailed data tables and in-depth discussion of research findings is contingent upon the availability of this specific experimental data.
Therefore, the article focusing solely on the advanced spectroscopic and stereochemical characterization of "this compound" with the stipulated detailed outline and data tables cannot be generated at this time.
Advanced Spectroscopic and Stereochemical Characterization
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For (2S)-2-amino-3-(oxan-4-yl)propanoic acid, the spectra would be a composite of the vibrations from the amino acid moiety (the amine and carboxylic acid groups) and the oxane (tetrahydropyran) ring.
In the solid state, amino acids typically exist as zwitterions. Therefore, the vibrational frequencies will reflect the presence of an ammonium (B1175870) (-NH₃⁺) group and a carboxylate (-COO⁻) group.
Expected Infrared (IR) Absorption Bands:
The IR spectrum is anticipated to show strong and broad absorptions characteristic of the zwitterionic amino acid structure. Key vibrational modes would include:
N-H Stretching (Ammonium): A broad and strong band is expected in the region of 3200-2600 cm⁻¹, arising from the symmetric and asymmetric stretching vibrations of the -NH₃⁺ group. This broadness is a result of extensive hydrogen bonding.
C-H Stretching (Aliphatic and Oxane Ring): Sharp to medium bands are predicted between 3000 cm⁻¹ and 2850 cm⁻¹ corresponding to the C-H stretching vibrations of the methylene (B1212753) groups in the oxane ring and the propanoic acid backbone.
C=O Stretching (Carboxylate): A strong, sharp absorption band representing the asymmetric stretching of the carboxylate group (-COO⁻) is expected around 1600-1560 cm⁻¹.
N-H Bending (Ammonium): The asymmetric bending vibration of the -NH₃⁺ group typically appears as a medium to strong band in the 1630-1550 cm⁻¹ range, often overlapping with the carboxylate stretch. The symmetric bending mode is found near 1550-1485 cm⁻¹.
C-O-C Stretching (Oxane Ring): The characteristic ether linkage of the oxane ring is expected to produce a strong C-O-C asymmetric stretching band in the 1150-1070 cm⁻¹ region.
C-O Stretching (Carboxylate): The symmetric stretching of the carboxylate group is anticipated to produce a band of variable intensity between 1440 cm⁻¹ and 1360 cm⁻¹.
Expected Raman Scattering Peaks:
Raman spectroscopy provides complementary information to IR spectroscopy. While polar groups like C=O and O-H give strong IR signals, less polar bonds, such as C-C and C-H, often produce strong Raman peaks.
C-H Stretching: Strong signals are expected in the 3000-2850 cm⁻¹ range from the numerous C-H bonds in the molecule.
CH₂ Bending/Scissoring: The methylene groups of the oxane ring and the propanoic acid chain would likely show distinct bending vibrations in the 1470-1430 cm⁻¹ region.
C-C Stretching: The stretching vibrations of the carbon-carbon single bonds in the backbone and the ring are expected in the 1200-800 cm⁻¹ fingerprint region.
Oxane Ring Vibrations: The symmetric "breathing" mode of the tetrahydropyran (B127337) ring would likely appear as a sharp and intense peak in the lower frequency region of the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |
| Ammonium (-NH₃⁺) | N-H Asymmetric/Symmetric Stretch | 3200-2600 | 3200-2600 | Strong, Broad (IR) |
| Aliphatic/Oxane (-CH₂-) | C-H Asymmetric/Symmetric Stretch | 3000-2850 | 3000-2850 | Medium-Strong (Raman) |
| Carboxylate (-COO⁻) | C=O Asymmetric Stretch | 1600-1560 | 1600-1560 | Strong (IR) |
| Ammonium (-NH₃⁺) | N-H Asymmetric Bend | 1630-1550 | 1630-1550 | Medium (IR) |
| Ammonium (-NH₃⁺) | N-H Symmetric Bend | 1550-1485 | 1550-1485 | Medium (IR) |
| Carboxylate (-COO⁻) | C-O Symmetric Stretch | 1440-1360 | 1440-1360 | Variable |
| Oxane Ring | C-O-C Asymmetric Stretch | 1150-1070 | 1150-1070 | Strong (IR) |
| Oxane Ring | Ring Breathing Mode | Not prominent in IR | ~800-900 | Strong (Raman) |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. As this compound possesses a chiral center at the alpha-carbon (C2), it is expected to be CD active.
The chiroptical properties of this amino acid derivative are primarily determined by the electronic transitions associated with the chromophores in the molecule in the vicinity of the stereocenter. The main chromophore in this non-aromatic amino acid is the carboxylate group.
Expected CD Spectral Features:
n → π* Transition: The carboxylate/carboxylic acid chromophore typically exhibits a weak n → π* electronic transition in the 210-230 nm region. For L-amino acids (S-configuration), this transition generally gives rise to a positive Cotton effect (a positive peak in the CD spectrum). The exact position and intensity of this peak can be influenced by the solvent and the nature of the side chain.
σ → σ* Transitions: At shorter wavelengths (below 200 nm), more intense electronic transitions of the σ → σ* type from the carboxylate and other single bonds will occur. These transitions also contribute to the CD spectrum.
The presence of the oxygen atom in the oxane ring might have a minor electronic influence on the carboxylate chromophore, potentially causing a slight shift in the position or a change in the intensity of the CD bands compared to a simple aliphatic amino acid. However, a significant change is not expected as the oxane ring is not a strong chromophore in the accessible UV region.
Interactive Data Table: Predicted Circular Dichroism Maxima
| Electronic Transition | Approximate Wavelength (λ_max) | Expected Sign of Cotton Effect | Chromophore |
| n → π | 210-230 nm | Positive | Carboxylate (-COO⁻) |
| σ → σ | < 200 nm | Variable | Carboxylate, C-N, C-C, C-O |
The study of the CD spectrum at different pH values could provide further insights. In acidic conditions, the carboxylate becomes a carboxylic acid (-COOH), and the amine remains protonated (-NH₃⁺). This change in the chromophore would alter the CD spectrum, typically shifting the n → π* transition to a slightly shorter wavelength and potentially changing the sign or magnitude of the Cotton effect.
Applications in Chemical Biology and Medicinal Chemistry Research
Role as a Chiral Building Block in Complex Molecule Synthesis
As a non-natural amino acid, (2S)-2-amino-3-(oxan-4-yl)propanoic acid provides a scaffold that can impart unique conformational constraints and physicochemical properties to larger molecules. Its commercial availability, often in a form protected with a fluorenylmethyloxycarbonyl (Fmoc) group, facilitates its direct use in standard solid-phase peptide synthesis (SPPS) protocols. This ready availability underscores its role as a fundamental component for creating more elaborate chemical entities.
The incorporation of this compound into peptide chains is a key strategy in peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better bioavailability.
The saturated oxane ring of this amino acid introduces a level of conformational rigidity to the peptide backbone that is not achievable with natural amino acids possessing flexible aliphatic or aromatic side chains. This rigidity can help to lock the peptide into a specific bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target. The oxane moiety can also influence the solubility and pharmacokinetic profile of the resulting peptidomimetic.
Table 1: Properties of this compound Relevant to Peptide Synthesis
| Property | Description | Implication in Synthesis |
| Chirality | The (S)-configuration at the alpha-carbon is fixed. | Allows for the synthesis of stereochemically pure peptides and peptidomimetics. |
| Side Chain | Contains a non-aromatic, saturated oxane (tetrahydropyran) ring. | Introduces conformational constraint and can improve solubility and metabolic stability. |
| Fmoc Protection | Commercially available as an Fmoc-protected derivative. | Enables straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. |
Macrocycles, cyclic molecules with rings typically containing 12 or more atoms, are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The synthesis of macrocyclic peptides often involves the use of non-natural amino acids to facilitate cyclization and to confer desirable structural and biological properties.
Beyond its use in peptides and macrocycles, the functional groups of this compound—the amine, the carboxylic acid, and the ether oxygen in the oxane ring—make it a potential precursor for the synthesis of more complex heterocyclic systems. Through a series of chemical transformations, the core structure of this amino acid can be elaborated into novel scaffolds for medicinal chemistry research. The inherent chirality of the starting material is a significant advantage, allowing for the stereoselective synthesis of these new heterocyclic compounds.
Investigation of Molecular Interactions with Biological Targets (in vitro)
The evaluation of a novel compound's interaction with biological targets is a critical step in the drug discovery process. For this compound and its derivatives, in vitro studies are essential to understand their potential as therapeutic agents.
The unique three-dimensional shape conferred by the oxane side chain makes peptides and small molecules containing this compound interesting candidates for screening as enzyme inhibitors or activators. The tetrahydropyran (B127337) ring can fit into specific hydrophobic pockets of an enzyme's active site, while the amino and carboxyl groups can form key hydrogen bonds and electrostatic interactions.
In vitro enzymatic assays are employed to determine the potency and mechanism of action of these compounds. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of the test compound, key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ) can be determined. While specific data for this compound is not yet prevalent in the literature, its structural motifs are common in molecules that exhibit enzyme-modulating activities.
Table 2: Potential In Vitro Assays for Biological Characterization
| Assay Type | Purpose | Key Parameters Measured |
| Enzyme Kinetics | To determine if the compound inhibits or activates a specific enzyme. | IC₅₀ (for inhibitors), EC₅₀ (for activators), Ki (inhibition constant), Mechanism of Inhibition (e.g., competitive, non-competitive). |
| Receptor Binding | To measure the affinity and selectivity of the compound for a specific receptor. | K_d (dissociation constant), K_i (inhibition constant), B_max (maximum number of binding sites). |
| Cell-Based Assays | To assess the effect of the compound on cellular processes. | EC₅₀ (effective concentration), CC₅₀ (cytotoxic concentration). |
Compounds incorporating this compound can also be designed to target specific cell surface or intracellular receptors. Radioligand binding assays are a common in vitro method used to quantify the affinity of a compound for a receptor. In these experiments, a radiolabeled ligand known to bind to the receptor is competed with the unlabeled test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Kᵢ).
The conformational constraint provided by the oxane ring can be particularly advantageous in achieving high selectivity for a specific receptor subtype, which is often a crucial factor in developing drugs with fewer side effects. The exploration of the receptor binding profiles of molecules derived from this chiral building block is a promising area for future research.
Utilization in the Design of Novel Lead Compounds for Drug Discovery Initiatives
The conformationally restricted nature of this compound makes it an excellent starting point for the design of novel lead compounds. lifechemicals.comresearchgate.net By reducing the conformational freedom of a molecule, the entropic penalty upon binding to a target is minimized, which can lead to higher binding affinity. researchgate.net
This amino acid can be incorporated into peptidomimetics to mimic or block the interactions of natural peptides with their receptors. The oxane ring can serve as a scaffold to present key pharmacophoric features in a well-defined spatial orientation, leading to the development of potent and selective inhibitors or agonists for a variety of targets, such as proteases, kinases, and G-protein coupled receptors. The design of such compounds is a cornerstone of modern drug discovery. researchgate.net
Application as Probes for Biochemical Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological processes. This compound and its derivatives can be functionalized to serve as molecular probes for studying biochemical pathways. For example, by attaching a fluorescent tag or a photo-affinity label, researchers can visualize the localization of the compound within cells or identify its interacting protein partners.
Furthermore, isotopically labeled versions of this amino acid could be used in metabolic studies to trace its uptake and incorporation into cellular components, providing valuable information about amino acid transport and metabolism. The unique structure of the oxane ring can also serve as a handle for "click chemistry" modifications, allowing for the facile attachment of various reporter groups.
Theoretical and Computational Studies of Molecular Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level, guiding the design of new compounds with desired properties. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For this compound, docking studies can help identify potential biological targets and predict the binding mode of the molecule within the active site. This information is invaluable for understanding the basis of its biological activity and for designing analogs with improved affinity. vu.nl
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. These simulations can help to refine the binding hypothesis generated from docking studies.
Quantum chemical calculations can provide a detailed understanding of the electronic structure and reactivity of this compound. researchgate.netarxiv.org Methods such as Density Functional Theory (DFT) can be used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial charges on atoms. This information can help to predict the molecule's reactivity, stability, and the types of non-covalent interactions it can form with a biological target.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. nih.govresearchgate.netdovepress.com A pharmacophore model can be generated based on the structure of this compound and its active analogs. This model can then be used to virtually screen large chemical databases to identify novel compounds with different chemical scaffolds that possess the same pharmacophoric features and are therefore likely to have similar biological activity. frontiersin.orgmdpi.com This approach accelerates the discovery of new lead compounds. mdpi.com
An example of a hypothetical pharmacophore model derived from this compound might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carboxyl group), and a hydrophobic feature (the oxane ring), all with specific spatial relationships to one another.
Future Perspectives and Emerging Research Avenues
Development of Next-Generation Asymmetric Synthesis Methodologies
The efficient and stereoselective synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid is paramount for its widespread application. While current methods exist, future research is geared towards developing more sustainable, scalable, and cost-effective asymmetric syntheses. A significant focus is on the use of catalytic asymmetric methods to install the chiral center. This includes the exploration of novel chiral catalysts, such as transition metal complexes with bespoke ligands or engineered enzymes (e.g., transaminases), that can facilitate the stereoselective amination of a suitable prochiral precursor.
Exploration of Novel Bioconjugation Strategies for Advanced Probes
The incorporation of this compound into peptides and other biomolecules can confer unique structural constraints and metabolic stability. Future research will likely explore innovative bioconjugation strategies to utilize this amino acid in the creation of sophisticated chemical probes. This includes the development of site-specific conjugation methods that allow for the precise attachment of reporter molecules, such as fluorescent dyes or positron emission tomography (PET) imaging agents.
These advanced probes could be instrumental in studying biological processes with high precision. For instance, peptides containing this amino acid could be designed to target specific enzymes or receptors, with the oxane ring providing a rigid scaffold for optimizing binding interactions. The development of bio-orthogonal "click" chemistry handles attached to the oxane ring or other parts of the molecule would further expand the toolkit for creating complex and multifunctional biological probes.
Integration with Artificial Intelligence and Machine Learning for De Novo Design of Derivatives
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the de novo design of novel drug candidates. In the context of this compound, AI algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of virtual derivatives. Generative models can explore vast chemical spaces to design new molecules based on this scaffold, optimizing for desired properties such as target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
This computational approach can significantly reduce the time and cost associated with the initial stages of drug discovery by prioritizing the synthesis of compounds with the highest probability of success. The integration of quantum mechanics calculations with ML models will further refine the accuracy of these predictions, providing deeper insights into the molecular interactions that govern biological activity.
Expansion into Uncharted Biological Systems for Target Identification and Validation
While this compound and its analogues have been explored for certain biological targets, a vast landscape of biological systems remains uncharted. Future research will focus on employing chemoproteomics and activity-based protein profiling (ABPP) to identify novel protein targets for derivatives of this amino acid. By creating libraries of compounds and screening them against complex biological samples, researchers can uncover new therapeutic opportunities.
Furthermore, the unique conformational constraints imposed by the oxane ring could be leveraged to target protein-protein interactions (PPIs), which are often considered challenging "undruggable" targets. The rigid scaffold can mimic secondary protein structures like β-turns, potentially leading to the discovery of first-in-class modulators of these critical biological pathways.
High-Throughput Synthesis and Screening for Diverse Chemical Libraries
To fully explore the therapeutic potential of this compound, the generation and screening of large, diverse chemical libraries are essential. Advances in automated synthesis platforms and parallel chemistry techniques will enable the rapid production of a wide array of derivatives. These libraries can be designed to systematically probe the effects of modifying different parts of the molecule, such as the oxane ring or the amino acid backbone.
Coupled with high-throughput screening (HTS) technologies, these libraries can be rapidly evaluated against a multitude of biological targets and cellular assays. The data generated from these screens will not only identify promising lead compounds but also provide valuable information for refining AI/ML models, creating a synergistic cycle of design, synthesis, and testing that accelerates the entire drug discovery process.
Q & A
Q. What synthetic routes are commonly employed for (2S)-2-amino-3-(oxan-4-yl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, starting with the preparation of the oxane (tetrahydropyran) intermediate. Key steps include:
- Chiral amino acid backbone assembly : Enantioselective Strecker synthesis or asymmetric hydrogenation to establish the (2S)-configuration .
- Oxane ring introduction : Coupling the oxan-4-yl group via alkylation or Mitsunobu reaction under anhydrous conditions (e.g., THF, DMF) with catalysts like Pd(OAc)₂ .
- Protection strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during coupling .
Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize racemization), and purification via reverse-phase HPLC or ion-exchange chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR :
- Oxane ring protons appear as multiplet signals at δ 3.5–4.0 ppm (axial/equatorial H) and δ 1.5–2.0 ppm (methylene H) .
- α-proton (C2) splitting confirms stereochemistry (J = 6–8 Hz for trans-diaxial coupling in oxane) .
- Mass Spectrometry (HRMS) : Exact mass (e.g., 215.1264 for C₈H₁₅NO₃) validates molecular formula .
- IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) .
Q. What is the biological role of this compound in enzyme-substrate studies?
- Methodological Answer : The compound acts as a substrate analog in studies of amino acid transporters (e.g., LAT1) or enzymes like prolyl hydroxylases.
- Competitive inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitroaniline derivatives) .
- Crystallography : Co-crystallization with target enzymes (e.g., PDB deposition) reveals binding modes influenced by the oxane ring’s steric bulk .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >99% chiral purity of this compound?
- Methodological Answer :
- Asymmetric catalysis : Use chiral ligands like (R)-BINAP with Ru catalysts for hydrogenation of α-keto precursors (ee >98%) .
- Dynamic kinetic resolution : Employ lipases (e.g., CAL-B) in biphasic systems to racemize and selectively esterify the desired enantiomer .
- Analytical validation : Chiral HPLC (e.g., Chirobiotic T column) with mobile phase (hexane:isopropanol, 90:10) confirms enantiopurity .
Q. What computational approaches predict the conformational stability of the oxane ring in aqueous vs. nonpolar environments?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : AMBER or CHARMM force fields model chair (low-energy) vs. boat (high-energy) conformations. Solvent models (TIP3P for water, chloroform for nonpolar) show oxane ring rigidity increases in hydrophobic environments .
- DFT calculations : B3LYP/6-31G* level evaluates torsional barriers (~5 kcal/mol for chair-to-boat transition) .
Q. How do structural modifications (e.g., fluorination of the oxane ring) impact the compound’s metabolic stability and binding affinity?
- Methodological Answer :
- Fluorine substitution : Introduce at C3/C5 of the oxane ring via electrophilic fluorination (Selectfluor®) to enhance metabolic stability .
- SPR/Biacore assays : Compare binding kinetics (KD) of fluorinated vs. non-fluorinated analogs to targets like GABA receptors (ΔKD ~10⁻⁶ M observed) .
- Microsomal stability assays : LC-MS quantification of parent compound remaining after 1 hr incubation with liver microsomes (e.g., 80% retention with 4-F substitution) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles of this compound across studies?
- Methodological Answer : Conflicting solubility data (e.g., 15 mg/mL in water vs. 5 mg/mL) may arise from:
- pH-dependent ionization : Measure solubility at physiological pH (7.4) using potentiometric titration (e.g., Sirius T3 instrument) .
- Polymorphism : XRPD identifies crystalline vs. amorphous forms, with the latter showing higher solubility .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
